molecular formula C13H11N3O6 B4893180 N-(2,4-dinitro-1-naphthyl)-beta-alanine

N-(2,4-dinitro-1-naphthyl)-beta-alanine

Cat. No.: B4893180
M. Wt: 305.24 g/mol
InChI Key: UPJJKUWNMCHOBI-UHFFFAOYSA-N
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Description

N-(2,4-Dinitro-1-naphthyl)-beta-alanine is a specialized organic compound with the molecular formula C13H11N3O6 and a molecular weight of 305.24 g/mol . This naphthalene-derived molecule features dinitro functional groups, a structure that suggests potential utility in various chemical research and development contexts. While the precise biological or mechanistic pathways are not fully delineated in the available literature, compounds with nitro-aromatic systems are often investigated as key intermediates in organic synthesis, potential reagents in analytical chemistry, or for the development of more complex molecular entities. Researchers may find value in this chemical for constructing novel compound libraries, exploring structure-activity relationships, or as a building block in materials science. It is presented as a high-purity material for laboratory use. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2,4-dinitronaphthalen-1-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O6/c17-12(18)5-6-14-13-9-4-2-1-3-8(9)10(15(19)20)7-11(13)16(21)22/h1-4,7,14H,5-6H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJJKUWNMCHOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2NCCC(=O)O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for N 2,4 Dinitro 1 Naphthyl Beta Alanine and Its Analogues

Established Chemical Reaction Pathways for N-Substituted Beta-Alanine (B559535) Synthesis

The synthesis of N-substituted β-alanines, including the dinitronaphthyl derivative, relies on a foundation of well-established organic reactions. These pathways can be broadly categorized into amination reactions, multi-step protocols, and biocatalytic approaches for preparing key intermediates.

A primary method for synthesizing N-substituted β-alanines is through the direct amination of a suitable precursor with β-alanine. In the context of N-(2,4-dinitro-1-naphthyl)-beta-alanine, this typically involves a nucleophilic aromatic substitution (SNAr) reaction. The synthesis of N-(2,4-dinitro-1-naphthyl)-β-alanine can be achieved through a two-step process that begins with the nucleophilic aromatic substitution of 1-chloro-2,4-dinitronaphthalene (B1618088) with β-alanine. vulcanchem.com This reaction is facilitated by the electron-withdrawing nature of the two nitro groups on the naphthalene (B1677914) ring, which makes the 1-position susceptible to attack by the amino group of β-alanine. vulcanchem.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), under basic conditions with a base like triethylamine (B128534) or sodium hydride at elevated temperatures (80–100°C). vulcanchem.com

More broadly, the direct amination of aromatic compounds to form arylamines is a field of active research, with methods being developed to improve efficiency and reduce environmental impact. For instance, one-step catalytic amination of naphthalene to naphthylamine has been achieved using a vanadium catalyst, which could potentially be adapted for derivatives. researchgate.netrsc.org

General chemical synthesis routes for β-alanine itself, the core building block, often involve the ammoniation of precursors like acrylic acid or acrylonitrile (B1666552) under high temperature and pressure. nih.govresearchgate.net While these methods produce the basic β-alanine structure, subsequent steps are required to introduce the N-substituent.

The synthesis of more complex derivatives of N-substituted β-alanines often necessitates multi-step protocols. These extended sequences allow for the careful introduction and modification of various functional groups. For instance, the synthesis of N-methyl-β-alanine derivatives can be achieved through a sequence involving the acylation of a carboxylic acid with oxalyl chloride, followed by substitution reactions with methylamine (B109427) and a chloropropionic or bromopropionic acid. google.com

Such multi-step strategies are crucial for creating compounds with specific functionalities, such as those used in the development of biomaterials. For example, a facile, single-step approach for the synthesis of an N-alkylated amino acid as a monomer for generating a novel pseudopolyamino acid has been reported, avoiding complex protection-deprotection steps. nih.gov This highlights a trend towards developing more efficient multi-step syntheses. Chiral vicinal amino alcohols, which share synthetic challenges with substituted β-alanines, are often prepared through multi-step chemical, chemo-enzymatic, and enzymatic reaction strategies. researchgate.net

The table below outlines a general multi-step approach for the synthesis of N-substituted β-alanine derivatives.

StepReactionReagents and ConditionsPurpose
1AcylationR-COOH, Oxalyl chloride, Dichloromethane, 0°C, 4hActivation of the carboxylic acid. google.com
2AmidationMethylamineIntroduction of the nitrogen atom. google.com
3N-AlkylationSodium hydride, Chloropropionic acid, 0-25°C, 4-12hAttachment of the β-alanine backbone. google.com

Biological methods for synthesizing β-alanine are gaining prominence due to their mild reaction conditions, high specificity, and reduced environmental impact compared to traditional chemical synthesis. researchgate.netfrontiersin.org These methods primarily involve enzymatic conversion and whole-cell synthesis. frontiersin.org

L-aspartate-α-decarboxylase (ADC) is a key enzyme in the enzymatic production of β-alanine, catalyzing the decarboxylation of L-aspartic acid. researchgate.net This process is advantageous due to its potential for high conversion rates and the production of fewer byproducts. frontiersin.orgresearchgate.net Researchers have successfully expressed ADC from various organisms, such as Corynebacterium glutamicum, in Escherichia coli to improve β-alanine production. researchgate.net A mole conversion rate of over 99% has been achieved with a substrate concentration of 1.5 M using extracellularly expressed L-aspartate-α-decarboxylase. researchgate.net

Another biocatalytic route involves the use of nitrilases, which can convert β-aminopropionitrile directly to β-alanine. nih.gov Whole-cell biocatalysis, using microorganisms that naturally or through genetic engineering express the necessary enzymes, is also a widely used method. nih.gov For example, a dual-enzyme cascade system has been developed for the synthesis of β-alanine from fumaric acid, achieving an 80% theoretical yield within 120 minutes under optimal conditions. nih.govresearchgate.net

The table below summarizes some key enzymatic reactions for the synthesis of β-alanine.

EnzymeSubstrateProductKey Advantages
L-aspartate-α-decarboxylase (ADC)L-aspartic acidβ-alanineHigh conversion rate, fewer byproducts. frontiersin.orgresearchgate.net
Nitrilaseβ-aminopropionitrileβ-alanineDirect conversion of the nitrile group. nih.gov
Aspartate ammonia-lyase (AspA) & ADCFumaric acidβ-alanineUtilizes a less expensive substrate. frontiersin.org

Development of Novel and Efficient Synthetic Routes to this compound

The primary and most direct route for the synthesis of this compound is through the nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitronaphthalene and β-alanine. vulcanchem.com The strong electron-withdrawing effect of the two nitro groups on the naphthalene ring system significantly activates the chlorine atom at the 1-position for displacement by the amino group of β-alanine. vulcanchem.com

The reaction is typically performed under the following conditions:

Solvent: A polar aprotic solvent such as anhydrous dimethylformamide (DMF) or acetonitrile (B52724) is used. vulcanchem.com

Base: A non-nucleophilic base like triethylamine or a stronger base like sodium hydride is employed to deprotonate the amino group of β-alanine, enhancing its nucleophilicity. vulcanchem.com

Temperature: The reaction is generally heated to between 80°C and 100°C to ensure a reasonable reaction rate. vulcanchem.com

The intermediate product, 1-(β-alanyl)-2,4-dinitronaphthalene, can be isolated from the reaction mixture through precipitation or column chromatography. vulcanchem.com

While this method is well-established, ongoing research into synthetic methodologies for related compounds aims to improve yields, reduce reaction times, and employ more environmentally benign conditions. Advances in catalysis, such as the use of transition metal catalysts for amination reactions, may offer future improvements to this synthesis. researchgate.net

Derivatization Techniques for Controlled Structural Modification and Functionalization

Derivatization is a key strategy for the structural modification and functionalization of this compound and its analogues. These techniques can be used to alter the compound's properties or to prepare it for analysis.

One common derivatization agent is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent). nih.govresearchgate.net This reagent reacts with the amino group of amino acids to form stable diastereomeric derivatives that can be readily separated and quantified by reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net This method is particularly useful for the analysis of amino acid mixtures. nih.gov

Another widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl compounds to form stable 2,4-dinitrophenylhydrazone derivatives. nih.gov While this is more commonly applied to aldehydes and ketones, the principles of derivatization for chromatographic analysis are similar. A challenge with DNPH derivatives is the formation of E- and Z-stereoisomers, which can complicate analysis. nih.gov Reductive amination has been developed as a method to overcome this by converting the C=N double bond to a C-N single bond. nih.gov

For β-alanine and its isomers, derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) has been successfully employed for analysis by liquid chromatography-mass spectrometry (LC-MS). plos.org This pre-column derivatization allows for sensitive detection of compounds like β-N-methylamino-L-alanine (BMAA) and its isomers in environmental samples. plos.orgresearchgate.net

These derivatization techniques provide powerful tools for both the qualitative and quantitative analysis of this compound and for creating new functionalized molecules with tailored properties.

Spectroscopic Characterization and Elucidation of N 2,4 Dinitro 1 Naphthyl Beta Alanine S Electronic Properties for Research Utility

Advanced Ultraviolet-Visible Absorption Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For N-(2,4-dinitro-1-naphthyl)-beta-alanine, the UV-Vis spectrum is dominated by strong absorption bands arising from π→π* transitions within the dinitronaphthyl chromophore.

A characteristic absorption maximum (λ_max) is observed at approximately 340 nm, which is attributed to the nitroaromatic π→π* transitions. vulcanchem.com The precise position and intensity of this peak can be influenced by the solvent environment due to solvatochromic effects. The electronic properties of the amino acid side chain, including inductive and field effects, can also subtly modulate the energy of these transitions. researchgate.netnih.gov The presence of the dinitrophenyl group is known to significantly impact the electronic absorption spectra. For instance, 2,4-dinitroaniline (B165453) exhibits a strong absorption band at 346 nm. researchgate.net

UV-Vis Absorption Data for this compound and Related Compounds
Compoundλmax (nm)TransitionReference
This compound~340Nitroaromatic π→π vulcanchem.com
2,4-Dinitroaniline346π→π researchgate.net

Fluorescence Spectroscopy: Quenching Mechanisms and Applications in Probe Development

While the dinitronaphthyl moiety is a strong chromophore, it is also known to be an effective fluorescence quencher. nih.govresearchgate.net This property is central to its use in developing fluorescent probes.

Mechanistic Studies of Static and Dynamic Fluorescence Quenching

Fluorescence quenching can occur through two primary mechanisms: static and dynamic. Dynamic quenching results from collisional encounters between the fluorophore and the quencher in the excited state, while static quenching involves the formation of a non-fluorescent ground-state complex. mdpi.com The Stern-Volmer equation is often used to analyze quenching data. nih.govmdpi.com

Studies on related dinitrophenyl compounds have shown that they can quench the fluorescence of fluorophores like tryptophan. nih.govresearchgate.net The quenching mechanism is often found to be static, involving the formation of a complex between the dinitrophenyl group and the fluorophore. researchgate.net This interaction can involve electron transfer from the excited fluorophore to the electron-deficient dinitrophenyl ring. nih.govmdpi.com

Exploitation of Förster Resonance Energy Transfer (FRET) Principles

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between a donor fluorophore and an acceptor chromophore. wikipedia.orgnih.gov The efficiency of FRET is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nm. wikipedia.orgedinst.com This "molecular ruler" characteristic makes FRET a powerful tool for studying molecular interactions and conformational changes. wikipedia.orgnih.gov

The dinitronaphthyl group, with its strong absorption in the near-UV and visible region, can act as an excellent FRET acceptor. nih.gov For FRET to occur, there must be a significant spectral overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the acceptor. edinst.comresearchgate.net By covalently linking this compound to a fluorescent donor molecule, its quenching properties can be harnessed to create FRET-based probes for detecting specific analytes or monitoring biological processes. nih.gov

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Structural Confirmation

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, providing a "fingerprint" that can be used for structural confirmation. nih.gov

The IR spectrum of this compound is expected to show characteristic bands for its functional groups. These include:

N-H stretching vibrations: Typically observed in the region of 3300-3500 cm⁻¹.

C=O stretching of the carboxylic acid: Usually found around 1700-1760 cm⁻¹.

NO₂ stretching vibrations: Asymmetric and symmetric stretches appear in the ranges of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. nih.gov The aromatic ring vibrations and the C-H stretching modes are typically strong in the Raman spectrum. researchgate.net For alanine, the aliphatic C-H stretch is observed around 2960 cm⁻¹. researchgate.net

Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
N-HStretching3300-3500IR
C=O (Carboxylic Acid)Stretching1700-1760IR
NO₂Asymmetric Stretching1500-1600IR
NO₂Symmetric Stretching1300-1370IR
Aromatic C=CStretching1400-1600IR/Raman
Aliphatic C-HStretching~2960Raman

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. ¹H and ¹³C NMR are crucial for confirming the structure of this compound.

The ¹H NMR spectrum will show distinct signals for the aromatic protons of the naphthyl ring, the protons of the beta-alanine (B559535) backbone (α-CH₂, β-CH₂), and the N-H proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro groups, causing them to appear at lower field (higher ppm values). For a related compound, N-(2,4-dinitrophenyl)-L-phenylalanine, the aromatic protons appear in the range of 7.1-8.9 ppm. chemicalbook.com The protons of the beta-alanine moiety in D₂O are typically observed with the α-CH₂ protons around 2.5 ppm and the β-CH₂ protons around 3.2 ppm. hmdb.ca The coupling between adjacent protons (J-coupling) provides information about the connectivity of the atoms. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data, providing chemical shifts for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 170-180 ppm. The aromatic carbons will appear between 110-150 ppm, with the carbons attached to the nitro groups being significantly downfield.

Mass Spectrometry for Molecular Weight Verification and Fragmentation Pattern Analysis in Structural Elucidation

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. libretexts.org

For this compound (C₁₃H₁₁N₃O₆), the expected monoisotopic molecular weight is approximately 305.06 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 306.07.

The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide valuable structural information. nih.gov Common fragmentation pathways for related N-(2,4-dinitrophenyl)amino acids include the loss of CO₂ (44 Da) from the carboxylic acid group and subsequent loss of H₂O (18 Da). researchgate.net Cleavage of the bond between the nitrogen and the naphthyl ring can also occur. The fragmentation of amines often involves alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen. miamioh.edu

Expected Mass Spectrometry Data for this compound
ParameterExpected Value
Molecular FormulaC₁₃H₁₁N₃O₆
Monoisotopic Molecular Weight305.06 g/mol
[M+H]⁺ (m/z)306.07
Common Neutral LossesCO₂ (44 Da), H₂O (18 Da)

Mechanistic Investigations of N 2,4 Dinitro 1 Naphthyl Beta Alanine S Molecular Interactions

Charge-Transfer Complexation Studies and Their Implications

The electron-deficient nature of the 2,4-dinitronaphthyl ring system makes it a potent electron acceptor, capable of forming charge-transfer (CT) complexes with suitable electron-donor molecules. This interaction is a key aspect of its molecular behavior.

The formation of CT complexes is a primary driving force in the interaction of dinitronaphthyl derivatives with biomolecules. Studies on analogous systems, such as those involving naphthalenediimide (NDI)-capped amino acids—another class of electron-deficient naphthalene (B1677914) derivatives—demonstrate that they can form strong CT complexes with electron-donor molecules like pyrene-based amino acid conjugates. nih.govrsc.orgresearchgate.net These interactions are evidenced by distinct color changes and characteristic absorption bands in UV-Vis spectroscopy, signifying the electronic transition between the donor and acceptor molecules. nih.gov

In these systems, the amino acid component plays a crucial role in modulating the self-assembly process driven by CT complexation. nih.govrsc.org The interplay between the electron donor-acceptor pairs and the attached amino acid side chains dictates the stability and structure of the resulting supramolecular assemblies. nih.govresearchgate.net This principle suggests that N-(2,4-dinitro-1-naphthyl)-beta-alanine can act as an acceptor, interacting with electron-rich amino acid residues like tryptophan, tyrosine, or histidine within peptides and proteins, or with other electron-donating biological molecules.

The stability and formation of charge-transfer complexes are highly sensitive to the surrounding environment, particularly the solvent and pH. Research on the co-assembly of NDI and pyrene-capped amino acids into hydrogels shows that the process is often pH-dependent. rsc.orgresearchgate.net The protonation state of the amino acid and carboxylic acid groups can be altered by changing the pH, which in turn affects the hydrogen-bonding networks and electrostatic interactions that cooperate with the charge-transfer forces to stabilize the complex. rsc.orgresearchgate.net

For example, stable hydrogels driven by CT complexation have been shown to form under specific pH conditions, such as acidic or physiological pH, depending on the specific amino acids used. rsc.orgresearchgate.net This pH-triggered assembly highlights the tunability of these molecular systems. The choice of solvent also plays a critical role, as the polarity of the medium can influence the strength of the donor-acceptor interactions.

Table 1: Factors Influencing Supramolecular Co-assembly in NDI-Pyrene Amino Acid Systems

Driving ForceModulating FactorOutcomeReference
Charge-Transfer (CT) ComplexpH, Donor-Acceptor PairingHydrogel Formation, Color Change rsc.org, researchgate.net
Hydrogen BondingpH, Amino Acid Side ChainStability of Nanofibrous Network rsc.org, researchgate.net
π-π StackingAromatic Core StructureNanofiber Formation nih.gov
Electrostatic InteractionspH, Charged Amino Acids (Lys, Asp)Control of Assembly/Disassembly nih.gov

Hydrogen Bonding and π-Stacking Interactions in Supramolecular Chemistry

Beyond charge-transfer complexation, non-covalent forces such as hydrogen bonding and π-stacking are fundamental to the molecular interactions of this compound.

The structure of this compound contains multiple sites for non-covalent interactions. The beta-alanine (B559535) moiety provides an amide linkage and a terminal carboxylic acid, both of which are capable of acting as hydrogen bond donors and acceptors. vulcanchem.com These groups can form extensive hydrogen-bonding networks, which are critical for the formation of ordered supramolecular structures. nih.gov

The planar naphthalene core provides a surface for π-stacking interactions. vulcanchem.com In related dinitronaphthyl compounds, crystal structures reveal that π–π interactions between the naphthalene rings play a significant role in stabilizing the crystal lattice. This stacking is often enhanced by the charge-deficient nature of the ring, which can promote interactions with electron-rich aromatic systems. In supramolecular assemblies of NDI-amino acid derivatives, π-stacking and hydrogen bonding are the essential forces, alongside CT interactions, that lead to the formation of nanofibrous hydrogels. nih.govresearchgate.net These combined interactions allow for complex molecular recognition and the programmed assembly of nanostructures. nih.gov

Covalent Adduct Formation and Reaction Kinetics

The electrophilic character of the dinitronaphthyl group makes the C1 position of the naphthalene ring susceptible to nucleophilic attack, leading to the formation of covalent adducts.

The synthesis of this compound itself is an example of such a reaction, typically proceeding via a nucleophilic aromatic substitution (SNAr) mechanism. vulcanchem.com In this process, the amino group of beta-alanine acts as the nucleophile, attacking 1-chloro-2,4-dinitronaphthalene (B1618088) and displacing the chloride leaving group. vulcanchem.com The strong electron-withdrawing effect of the two nitro groups is crucial for activating the naphthalene ring toward this type of substitution. vulcanchem.com

Enzyme-Ligand Binding and Molecular Inhibition Mechanisms (Non-clinical focus)

The ability of this compound to participate in various molecular interactions makes it a candidate for binding to and inhibiting enzymes.

One major family of enzymes known to interact with electrophilic nitroaromatic compounds is the Glutathione (B108866) S-transferases (GSTs). nih.govnih.gov GSTs catalyze the conjugation of glutathione (GSH) to a wide range of electrophilic substrates for detoxification. nih.govabo.fi Dinitronaphthalene derivatives have been identified as inhibitors of human GSTs. nih.gov The mechanism of inhibition involves the formation of a stable Meisenheimer complex between the dinitronaphthyl moiety and the sulfur atom of glutathione within the enzyme's active site. nih.gov This adduct effectively sequesters the enzyme, preventing its catalytic activity. The potency of inhibition varies among different GST classes (Alpha, Mu, Pi), with some dinitronaphthalene derivatives showing IC₅₀ values in the nanomolar to low micromolar range against Mu-class GSTs. nih.gov

Kinetic analyses of GST inhibition often reveal mixed or competitive inhibition patterns, depending on the inhibitor and the substrate (GSH or the electrophilic co-substrate) being varied. abo.fidntb.gov.ua Beyond GSTs, the bulky and hydrophobic naphthyl group can mediate binding to the active sites of other enzymes through hydrophobic and π-stacking interactions, potentially leading to inhibition by sterically blocking substrate access or inducing conformational changes. For instance, the related compound Beta-(2-Naphthyl)-Alanine is a known inhibitor of enzymes such as prothrombin and peptidyl-prolyl cis-trans isomerase. drugbank.com

Table 2: Inhibition of Human Glutathione Transferase (GST) by Dinitronaphthalene Analogues

Compound ClassTarget GST IsoformInhibition Potency (IC₅₀)MechanismReference
Dinitronaphthalene derivativesMu-class (M1-1, M2-2)High nM to low µM rangeFormation of stable Meisenheimer complex nih.gov
Dinitronaphthalene derivativesAlpha, Pi classesModerate inhibitionFormation of stable Meisenheimer complex nih.gov
Ellagic Acid (Natural Product)hGSTA4-40.44 µMCompetitive inhibition dntb.gov.ua
Iprodione (Fungicide)MmGSTP1-111.3 µMMixed-type inhibition abo.fi

Interactions with Nucleic Acids and Proteins at a Fundamental Molecular Level

Extensive searches of scientific literature and chemical databases reveal a significant gap in the specific experimental and theoretical data concerning the direct molecular interactions of this compound with nucleic acids and proteins. While research exists for structurally related compounds, such as those containing a naphthyl or a dinitrophenyl group, direct mechanistic studies, detailed research findings, and quantitative data for this compound are not presently available in published literature.

The structural components of this compound, however, suggest potential modes of interaction with biological macromolecules. The planar and aromatic dinitronaphthyl moiety provides a platform for non-covalent interactions, while the beta-alanine side chain offers sites for hydrogen bonding and electrostatic interactions.

Interactions with Nucleic Acids:

Based on the behavior of similar aromatic and planar molecules, this compound could potentially interact with DNA and RNA through intercalation or groove binding.

Intercalation: The flat, polycyclic aromatic dinitronaphthyl ring system is a structural feature often associated with the ability to insert between the base pairs of a nucleic acid double helix. This mode of binding is typically driven by π-π stacking interactions between the aromatic ring of the compound and the nucleic acid bases.

Groove Binding: Alternatively, the compound might bind to the major or minor grooves of DNA. This interaction would likely be stabilized by a combination of van der Waals forces, electrostatic interactions involving the nitro groups, and hydrogen bonds potentially formed by the beta-alanine portion of the molecule.

It is important to note that without experimental data from techniques such as UV-Vis spectroscopy, fluorescence quenching assays, or circular dichroism, the preferred mode of binding and the affinity for nucleic acids remain speculative.

Interactions with Proteins:

The interaction of this compound with proteins would be dictated by the specific topology and amino acid composition of a protein's binding pocket.

Hydrophobic Interactions: The naphthalene core is hydrophobic and would be expected to favorably interact with nonpolar amino acid residues within a protein's binding site, such as leucine, isoleucine, and valine.

Aromatic Stacking: The aromatic nature of the dinitronaphthyl group could lead to π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan.

Hydrogen Bonding and Electrostatic Interactions: The beta-alanine moiety, with its carboxylic acid and secondary amine groups, provides opportunities for hydrogen bonding with polar amino acid residues. The electron-withdrawing nitro groups on the naphthalene ring create a partial positive charge on the aromatic system, which could lead to electrostatic interactions with negatively charged residues like aspartate and glutamate.

Computational docking studies, a common method to predict the binding of a ligand to a protein, have not been reported for this compound. nih.govnih.gov Such studies on related naphthyl derivatives have been used to predict binding energies and identify key interacting amino acid residues. researchgate.netresearchgate.net However, these findings cannot be directly extrapolated to the specific compound of interest.

Data on Molecular Interactions

Due to the absence of specific research on this compound's interactions with nucleic acids and proteins, no quantitative data tables for binding affinities (e.g., K_d values), thermodynamic parameters, or detailed structural interaction coordinates can be provided at this time. The generation of such data would require dedicated experimental studies, such as isothermal titration calorimetry, surface plasmon resonance, or NMR spectroscopy, followed by computational modeling to elucidate the precise molecular mechanisms.

Advanced Analytical Methodologies Employing N 2,4 Dinitro 1 Naphthyl Beta Alanine

High-Performance Liquid Chromatography (HPLC) Derivatization Applications

N-(2,4-dinitro-1-naphthyl)-beta-alanine is utilized as a pre-column derivatization reagent in HPLC to facilitate the analysis of compounds with poor detection characteristics, such as amino acids and peptides. The covalent attachment of the dinitronaphthyl group to the analyte imparts favorable chromatographic and detection properties.

Pre-Column Derivatization Strategies for Enhanced Detection Sensitivity

The primary goal of pre-column derivatization is to chemically modify analytes before their introduction into the HPLC system. Most amino acids, for instance, lack significant ultraviolet (UV) absorption at wavelengths where modern detectors operate, making their direct detection challenging. shimadzu.com Derivatization with a reagent like this compound, or its reactive precursor 1-fluoro-2,4-dinitronaphthalene, overcomes this limitation.

The strategy involves reacting the amino group of an analyte with the reagent. This reaction attaches the dinitronaphthyl moiety, a strong chromophore, to the target molecule. researchgate.net This dinitrophenyl group exhibits intense absorbance at a specific wavelength (around 340-360 nm), moving the detection to a region with less interference and significantly boosting the signal-to-noise ratio. researchgate.netresearchgate.net This enhancement allows for detection at very low concentrations, often in the picomole (pmol) range. nih.gov The stability of the resulting derivatives is also a key advantage, as they can often be prepared in advance and stored while awaiting automated injection, streamlining the analytical workflow. nih.gov

The process is analogous to the well-established use of reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent), which produces derivatives with high molar absorptivity (ε ≈ 30,000 M⁻¹ cm⁻¹), enabling detection in the subnanomolar range. researchgate.net By introducing a covalently bound chromophore, this strategy transforms analytes that are nearly invisible to UV detectors into compounds that can be readily quantified with high sensitivity. researchgate.net

Chiral Separation of Amino Acid Enantiomers and Stereoisomers

The separation of enantiomers (non-superimposable mirror images) is critical in pharmaceutical and biological research, as different enantiomers of a molecule can have vastly different physiological effects. sigmaaldrich.com this compound and related dinitrophenylating reagents are instrumental in the chiral separation of amino acids and peptides. nih.gov

Two primary HPLC strategies are employed for this purpose:

Formation of Diastereomers: A chiral analyte (e.g., a D- or L-amino acid) is reacted with a chiral derivatizing agent. If the derivatizing agent itself is enantiomerically pure (e.g., derived from L-alanine), it will form diastereomers with the D- and L-amino acids. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) reversed-phase HPLC column. researchgate.netjamstec.go.jp This is the principle behind Marfey's reagent. researchgate.net

Derivatization for Chiral Stationary Phases (CSPs): An achiral derivatizing agent, such as 2,4-dinitrofluorobenzene (DNFB), can be used to tag amino acids. nih.gov The resulting N-2,4-dinitrophenyl (DNP) derivatives are then separated on a chiral stationary phase (CSP). nih.govnih.gov These specialized columns, such as those based on cyclodextrins or macrocyclic glycopeptides like teicoplanin, create a chiral environment that interacts differently with the D- and L-enantiomers of the derivatized analyte, leading to different retention times and thus, separation. sigmaaldrich.comnih.gov The dinitrophenyl group plays a crucial role in the chiral recognition mechanism through interactions with the CSP. nih.gov

These methods provide robust means to determine the enantiomeric purity of amino acids and are essential for quality control in peptide synthesis and pharmacological studies. sigmaaldrich.com

Development of Robust Quantitative Chromatographic Assays for Biomolecules

A robust quantitative assay is one that is reliable, reproducible, and accurate over a specified range. Derivatization with reagents like this compound is a cornerstone in developing such assays for biomolecules. The resulting derivatives can be quantified with high precision and accuracy using HPLC with UV or fluorescence detection. nih.govnih.gov

Key performance characteristics of these assays, such as linearity, limit of detection (LOD), and limit of quantitation (LOQ), are significantly improved by derivatization. For example, methods using dinitrophenyl-based derivatization for HPLC analysis report excellent linearity over a defined concentration range and low detection limits, often reaching the low microgram per liter (µg/L) or picomole level. researchgate.netnih.govresearchgate.net

Below is an interactive data table summarizing typical performance metrics for quantitative HPLC methods developed using 2,4-dinitrophenylhydrazine (B122626) (DNPH), a structurally related derivatizing agent.

Table 1: Performance Characteristics of a Quantitative HPLC-DNPH Assay for Muscone

ParameterValueReference
Linearity Range0.04 µg/mL - 30.00 µg/mL researchgate.net
Correlation Coefficient (r)0.9999 researchgate.net
Average Recovery98.37% - 100.32% researchgate.net
Relative Standard Deviation (RSD)0.57% - 1.32% researchgate.net
Limit of Detection (LOD)0.005 µg/mL researchgate.net
Limit of Quantitation (LOQ)0.04 µg/mL researchgate.net

The stability of the derivatized products and the reproducibility of the derivatization reaction itself are crucial for the robustness of the assay. nih.gov These methods are widely applicable for the quantification of specific analytes in complex matrices like biological fluids and protein hydrolysates. nih.gov

Capillary Electrophoresis (CE) Applications for High-Resolution Separations

Capillary electrophoresis (CE) is a powerful analytical technique that separates molecules based on their charge-to-size ratio in a narrow capillary under a high-voltage electric field. mdpi.com It offers extremely high separation efficiency, short analysis times, and minimal sample consumption.

While direct CE analysis of underivatized amino acids is possible, derivatization with a molecule like this compound can enhance separation and detection. The attachment of the dinitronaphthyl group serves two main purposes in CE:

Imparts Charge and Size: The derivatizing agent adds a significant, and often charged, functional group to the neutral or zwitterionic analyte. This modification alters the electrophoretic mobility of the analyte, enabling or improving its separation from other components in a mixture. mdpi.com

Enhances Detection: Similar to HPLC, the strong chromophore of the dinitronaphthyl group allows for sensitive UV-Vis detection as the separated zones pass the detector.

CE is particularly well-suited for the chiral separation of derivatized enantiomers. By adding a chiral selector (e.g., a cyclodextrin) to the background electrolyte, the derivatized D- and L-enantiomers will form transient, diastereomeric complexes with different mobilities, allowing for their resolution. confex.com The technique has been successfully applied to separate derivatized amino acids and peptides, demonstrating its utility for high-resolution analysis. mdpi.comconfex.com

Spectrophotometric Quantification Methods utilizing Charge-Transfer Properties

Spectrophotometry is a widely used technique for quantifying colored compounds in solution. The dinitronaphthyl moiety of this compound is an excellent chromophore, making it suitable for direct spectrophotometric measurement after it has reacted with a target analyte.

The basis for the strong color and absorbance of the dinitronaphthyl group lies in its nature as an electron-accepting (π-acceptor) system. When it binds to an electron-donating analyte (n-donor), such as a compound with a primary amino group, it can form a charge-transfer (CT) complex. researchgate.netnih.gov This complex exhibits a new, intense absorption band at a characteristic wavelength in the visible or near-UV spectrum. nih.govnih.gov

The intensity of this absorption, according to the Beer-Lambert law, is directly proportional to the concentration of the complex. This principle allows for the simple and rapid quantification of the analyte. Methods based on charge-transfer complexation report high molar absorptivity values, indicating high sensitivity. researchgate.netnih.gov For instance, CT complexes formed between amino acids and π-acceptors can have molar absorptivities ranging from 5,200 to 28,500 L·mol⁻¹·cm⁻¹. researchgate.net This makes spectrophotometry a viable, low-cost alternative to chromatography for quantifying total analyte concentration after derivatization.

Integration with Mass Spectrometry (LC-MS, GC-MS) for Enhanced Characterization and Detection

The coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) is a premier analytical technique that provides both separation and structural identification of analytes. Derivatization with this compound can significantly improve the performance of LC-MS analysis for many biomolecules. nih.govlongdom.org

The benefits of derivatization for MS detection include:

Increased Molecular Mass: The addition of the bulky dinitronaphthyl group increases the molecular weight of small analytes, moving their mass-to-charge ratio (m/z) to a cleaner region of the mass spectrum with less background interference.

Improved Ionization Efficiency: The derivative may be more amenable to ionization (e.g., by electrospray ionization, ESI) than the original analyte, leading to a stronger signal and better sensitivity. longdom.org

Characteristic Fragmentation: In tandem mass spectrometry (MS/MS), the derivatized molecule fragments in a predictable pattern. The dinitronaphthyl group provides a characteristic neutral loss or fragment ion that can be used for highly selective and sensitive detection in modes like selected reaction monitoring (SRM). nih.gov

Enhanced Chromatographic Separation: Derivatization increases the hydrophobicity of polar analytes, improving their retention and separation on commonly used reversed-phase LC columns. longdom.org

LC-MS/MS analysis of compounds derivatized with dinitrophenyl groups has been successfully used for their identification and quantification in complex biological samples, confirming the utility of this approach for achieving high sensitivity and specificity. nih.gov

Applications in Biochemical and Molecular Biological Research As a Molecular Probe

Development of Fluorescent Probes for Biomolecular Detection and Imaging

The dinitronaphthyl group, a key component of N-(2,4-dinitro-1-naphthyl)-beta-alanine, possesses intrinsic spectroscopic characteristics that make it suitable for the development of fluorescent probes. While the dinitronaphthyl group itself is not fluorescent, it can act as an efficient quencher of fluorescence. This property is harnessed in the design of "turn-on" fluorescent probes, where the quenching is alleviated upon a specific molecular recognition event, leading to a detectable fluorescent signal.

Although direct studies employing this compound for monitoring biomacromolecular conformational changes are not extensively documented, the principles of its potential application can be inferred from studies using structurally similar dinitrophenyl (DNP) compounds. The dinitronaphthyl group can be introduced into a biomacromolecule, such as a protein, at a specific site. If this site is in proximity to an intrinsic fluorophore, like a tryptophan residue, the dinitronaphthyl group can quench its fluorescence through mechanisms such as Förster Resonance Energy Transfer (FRET) or static quenching. nih.govnih.govresearchgate.net

A change in the protein's conformation that alters the distance or orientation between the dinitronaphthyl quencher and the tryptophan fluorophore would result in a corresponding change in fluorescence intensity. An increase in distance would lead to a decrease in quenching efficiency and an increase in fluorescence, providing a real-time signal of the conformational dynamics. This approach allows for the sensitive detection of subtle structural rearrangements that are often crucial for biological function.

Table 1: Potential FRET-Based Monitoring of Conformational Changes

System ComponentRoleSpectroscopic PropertyInteraction MechanismObservable Change
Tryptophan ResidueIntrinsic FluorophoreEmission ~350 nmDonorFluorescence Emission
Dinitronaphthyl MoietyQuencherAbsorption overlaps with Trp emissionAcceptorQuenching of Donor Fluorescence
Conformational ChangeTriggerAlters Donor-Acceptor DistanceFRET Efficiency ChangeChange in Fluorescence Intensity

The principles of fluorescence quenching can also be applied to investigate the binding of substrates to enzymes and elucidate catalytic mechanisms. By strategically labeling either the substrate or the enzyme with a fluorophore and the other with a quencher like the dinitronaphthyl group, the binding event can be monitored. For instance, a fluorescently labeled substrate analog could be designed to bind to the active site of an enzyme that has been modified with this compound. Upon binding, the proximity of the quencher to the fluorophore would lead to a decrease in fluorescence, allowing for the determination of binding affinities and kinetics.

Conversely, if the enzyme contains a native fluorescent residue in its active site, the binding of a substrate analog derivatized with the dinitronaphthyl group can be monitored by the quenching of the enzyme's intrinsic fluorescence. This approach can provide valuable insights into the geometry of the enzyme-substrate complex and the dynamics of the active site during catalysis.

Affinity Labeling and Molecular Tagging Strategies in Proteomics Research

Affinity labeling is a powerful technique used to identify and characterize the binding sites of proteins. The dinitronaphthyl group in this compound can serve as a recognition element for anti-dinitrophenyl (DNP) antibodies, which are commercially available and highly specific. This property allows the compound to be used as a molecular tag in proteomics research.

In a typical affinity labeling experiment, a reactive group would be incorporated into the this compound molecule to enable covalent attachment to a target protein. Photoaffinity labeling is a particularly attractive strategy, where a photoreactive group, such as a diazirine or an aryl azide, is used. enamine.netnih.gov Upon photoactivation with UV light, this group forms a highly reactive species that can covalently bind to nearby amino acid residues in the protein's binding pocket.

The tagged protein can then be detected and isolated using anti-DNP antibodies. Subsequent analysis by mass spectrometry can identify the protein and the specific site of covalent modification, providing direct information about the binding pocket. This strategy is invaluable for target identification in drug discovery and for mapping protein-protein interactions.

Table 2: Steps in Affinity Labeling using a Dinitronaphthyl-based Probe

StepDescriptionPurpose
1. Probe DesignSynthesis of a molecule containing the dinitronaphthyl tag, a photoreactive group, and a targeting moiety.To create a tool that can specifically bind to and then covalently label a target protein.
2. IncubationThe probe is incubated with a complex biological sample (e.g., cell lysate).To allow the probe to bind to its target protein.
3. PhotoactivationThe sample is irradiated with UV light.To trigger the covalent cross-linking of the probe to the target protein.
4. Detection/IsolationThe labeled protein is detected and/or isolated using anti-DNP antibodies.To identify and purify the target protein from the complex mixture.
5. AnalysisThe isolated protein is identified, and the labeling site is mapped using mass spectrometry.To gain information about the target protein's identity and its binding site.

Investigation of Amino Acid Metabolism and Transport Processes using Derivatized Analogs.nih.gov

Beta-alanine (B559535) is a non-proteinogenic amino acid that serves as a precursor for the synthesis of carnosine and other biologically important dipeptides. nih.gov The transport of beta-alanine into cells is mediated by specific amino acid transporters. mdpi.com Derivatized analogs of beta-alanine, such as this compound, can be utilized to study these transport processes.

By using a labeled analog, researchers can track the uptake and accumulation of the compound within cells. The dinitronaphthyl group can be used as a tag for detection, for example, through its UV-visible absorbance or by using anti-DNP antibodies for immunodetection. By measuring the rate of uptake of this compound under various conditions (e.g., in the presence of inhibitors or competing substrates), the characteristics of the beta-alanine transport system can be elucidated.

Furthermore, once inside the cell, the fate of the derivatized analog can be investigated to understand the metabolic pathways involving beta-alanine. While the bulky dinitronaphthyl group might hinder its participation in enzymatic reactions, its presence can help in identifying the enzymes and cellular compartments that interact with beta-alanine. These studies are crucial for understanding the regulation of amino acid homeostasis and its implications in various physiological and pathological states.

Computational and Theoretical Modeling of N 2,4 Dinitro 1 Naphthyl Beta Alanine

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Acidity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of N-(2,4-dinitro-1-naphthyl)-beta-alanine. These calculations can predict the molecule's geometry, orbital energies, and reactivity indicators.

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity and kinetic stability. irjweb.comyoutube.com A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. irjweb.com

For dinitronaphthalene isomers, which are structurally related to the naphthyl moiety of the title compound, DFT calculations have been used to predict their electron affinities and relative energies. researchgate.net Theoretical calculations on 1,5-dinitronaphthalene (B40199) using the B3LYP method with a 6-311++G(d,p) basis set have provided detailed insights into its molecular geometry and vibrational frequencies. researchgate.net Similar calculations can be applied to this compound to understand how the beta-alanine (B559535) substituent influences the electronic properties of the dinitronaphthyl core. The Automated Topology Builder (ATB) and Repository notes that the molecule has undergone quantum mechanics processing using DFT (B3LYP/6-31G*), indicating the feasibility of such calculations. uq.edu.au

The acidity of the carboxylic acid group and the N-H proton can also be predicted using quantum chemical methods. By calculating the energetics of the deprotonation reactions, it is possible to estimate the pKa values, which are crucial for understanding the molecule's behavior in biological systems. The presence of the electron-withdrawing dinitronaphthyl group is expected to significantly influence the acidity of the beta-alanine moiety.

Table 1: Representative QM Processing Stages for this compound This table is an illustrative example based on typical quantum mechanics processing stages for molecules of this type, as indicated by resources like the Automated Topology Builder (ATB). uq.edu.au

Processing StageCalculation TypeLevel of TheoryBasis Set
Geometry OptimizationEnergy MinimizationDFTB3LYP/6-31G
Frequency CalculationHessianDFTB3LYP/6-31G
Electronic PropertiesSingle Point EnergyDFTB3LYP/6-311++G(d,p)

Molecular Dynamics Simulations for Dynamic Interactions with Biological Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide a detailed picture of the dynamic interactions between this compound and biological macromolecules such as proteins or nucleic acids. nih.govnih.gov

To perform an MD simulation, a force field is required, which is a set of parameters that describes the potential energy of the system. The ATB repository indicates that force field parameters for this compound can be generated for use with common MD software packages like GROMACS and LAMMPS. uq.edu.au This allows for the simulation of the molecule in various environments, such as in aqueous solution or in complex with a biological target. ipinnovative.com

MD simulations can reveal how the molecule behaves in a dynamic context, including its conformational flexibility and its interactions with surrounding water molecules and ions. nih.govnih.gov When studying the interaction with a protein, MD simulations can show how the ligand binds to the active site, the stability of the resulting complex, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are formed. nih.govnih.gov These simulations can also help to understand how the binding of the molecule might induce conformational changes in the protein, which could be crucial for its biological function. nih.gov

Table 2: Key Parameters in a Typical Molecular Dynamics Simulation Setup This table represents a generalized set of parameters for an MD simulation of a small molecule in a biological system.

ParameterTypical Value/MethodPurpose
Force FieldGROMOS, AMBER, CHARMMDefines the potential energy of the system.
Solvent ModelTIP3P, SPC/ERepresents the aqueous environment.
Simulation Time10-100 nsDuration of the simulation to observe dynamic events. frontiersin.org
Temperature300 KSimulates physiological temperature. nih.gov
Pressure1 barSimulates atmospheric pressure. nih.gov
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature.

Molecular Docking Studies for Predicting Binding Affinities and Interaction Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. lemma-tijdschriften.com It is widely used in drug design to predict the binding mode and affinity of a small molecule to a protein target. nih.gov For this compound, docking studies can be employed to identify potential biological targets and to understand the structural basis of its interactions.

In a typical docking study, a 3D structure of the target protein is required, which is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy. The small molecule is then placed into the binding site of the protein in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov

The results of a docking study can provide valuable information about the binding mode of this compound, including the specific amino acid residues involved in the interaction. youtube.com This can reveal the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. While no specific docking studies for this compound have been published, studies on similar nitroaromatic or naphthalene-containing compounds demonstrate the utility of this approach. lemma-tijdschriften.comsamipubco.com For instance, docking studies on nitroketene dithiolate derivatives have been used to identify potential inhibitors of malarial proteins. lemma-tijdschriften.com

Table 3: Illustrative Molecular Docking Results for a Hypothetical Target This table provides a hypothetical example of the type of data generated from a molecular docking study.

ParameterValueInterpretation
Binding Affinity (kcal/mol)-8.5A measure of the strength of the interaction; more negative values indicate stronger binding.
Key Interacting ResiduesTYR 123Pi-pi stacking with the naphthalene (B1677914) ring.
ARG 78Hydrogen bond with a nitro group oxygen.
ASP 127Salt bridge with the protonated amine or hydrogen bond with the carboxylic acid.

Prediction of Spectroscopic Properties and Environmental Effects on Spectral Signatures

Computational methods can be used to predict the spectroscopic properties of this compound, such as its infrared (IR), Raman, and UV-Visible spectra. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra, which can help in the interpretation of experimental UV-Vis data. researchgate.net

Calculations can predict the vibrational frequencies and intensities of the IR and Raman active modes. researchgate.net By comparing the calculated spectrum with the experimental one, it is possible to assign the observed spectral bands to specific molecular vibrations. A study on 1,5-dinitronaphthalene demonstrated the use of DFT calculations to simulate its IR and Raman spectra, showing good agreement with experimental data. researchgate.net

Furthermore, computational models can be used to investigate the effects of the environment on the spectral signatures of the molecule. For example, the solvent can influence the position and intensity of spectral bands. By performing calculations in the presence of explicit solvent molecules or by using continuum solvation models, it is possible to predict these solvatochromic shifts. nih.gov Studies on related compounds like 2,4-dinitrotoluene (B133949) have shown that environmental factors such as pH and humidity can lead to changes in their vibrational signatures, which can be monitored by techniques like Raman spectroscopy. uq.edu.au Similarly, the aggregation of molecules, which can be influenced by the environment, can also lead to significant changes in their spectroscopic properties. nih.gov

Table 4: Predicted Vibrational Frequencies for a Dinitronaphthalene Moiety This table is based on representative data from computational studies on dinitronaphthalene compounds and serves as an example of what could be predicted for the title compound. researchgate.net

Vibrational ModePredicted Frequency (cm⁻¹)Assignment
Symmetric NO₂ stretch~1350Stretching of the N-O bonds in the nitro groups.
Asymmetric NO₂ stretch~1540Stretching of the N-O bonds in the nitro groups.
Aromatic C=C stretch~1600Stretching of the carbon-carbon bonds in the naphthalene ring.
C-N stretch~1300Stretching of the carbon-nitrogen bond of the nitro groups.
N-H bend~1580Bending of the N-H bond in the beta-alanine linker.
C=O stretch~1720Stretching of the carbonyl group in the carboxylic acid.

Future Research Directions and Emerging Paradigms for N 2,4 Dinitro 1 Naphthyl Beta Alanine Derivatives

Design of Next-Generation Derivatization Agents with Superior Sensitivity, Selectivity, and Reaction Kinetics

The evolution of analytical chemistry demands derivatization agents with enhanced performance characteristics. For derivatives of N-(2,4-dinitro-1-naphthyl)-beta-alanine, future work will likely focus on optimizing the core structure to achieve superior sensitivity, greater selectivity for target analytes, and faster reaction kinetics.

Key research objectives in this area include:

Enhanced Molar Absorptivity and Fluorescence Quantum Yields: Modifying the dinitronaphthyl group to include additional chromophoric or fluorophoric moieties could significantly increase signal intensity for UV-Vis or fluorescence detection, thereby lowering limits of detection.

Improving Reaction Kinetics: While the reaction of the primary amine of β-alanine is a key feature, optimizing the reaction conditions (e.g., catalysts, solvent systems) is crucial. Research into catalysts like trimethylchlorosilane (TMCS) or pyridine, which are known to assist in derivatizing amines, could accelerate reaction times for high-throughput screening. sigmaaldrich.com The goal is to achieve rapid and complete derivatization at room temperature to preserve the integrity of thermally labile analytes. sigmaaldrich.com

Tunable Selectivity: The development of derivatives with functional groups that can be tailored to react with specific classes of compounds is a significant frontier. This could involve introducing moieties that exhibit selective affinity for certain functional groups, such as thiols or phenols, beyond the primary amine reactivity. scbt.comlibretexts.org For instance, incorporating a thiol group could facilitate the formation of stable thioester intermediates, promoting efficient acylation processes. scbt.com

Mass Spectrometry Compatibility: Designing derivatives that not only improve chromatographic separation but also enhance ionization efficiency and promote diagnostic fragmentation in mass spectrometry is critical. rsc.org For example, incorporating motifs like 4-iodobenzamide (B1293542) has been shown to yield high photodissociation efficiency, which is effective in discriminating between isomers. rsc.org

Table 1: Potential Strategies for Next-Generation Derivatization Agents

Enhancement StrategyTarget CharacteristicExample Modification/ApproachPotential Benefit
Structural ModificationSensitivityAddition of extended π-conjugated systems to the naphthalene (B1677914) core.Increased molar absorptivity and fluorescence.
Catalysis OptimizationReaction KineticsUse of catalysts like TMCS or pyridine. sigmaaldrich.comFaster reaction times, suitable for automation. sigmaaldrich.com
Functional Group TuningSelectivityIncorporation of boronic acids for diol binding or sulfonyl chlorides for broader reactivity. scbt.comgcms.czTargeted analysis of specific compound classes.
Isotopic LabelingQuantificationSynthesis of heavy-isotope-labeled versions (e.g., ¹³C, ¹⁵N) of the derivatizing agent.Accurate quantification in complex mixtures using mass spectrometry.
Enhanced FragmentationStructural ElucidationIntroduction of a photolabile group to guide fragmentation in MS/MS analysis. rsc.orgUnambiguous identification of analyte structure and isomers. rsc.org

Novel Applications in Systems Biology and Integrated Multi-Omics Analytical Platforms

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov Derivatization agents are particularly crucial in metabolomics, where they enable the sensitive detection of small molecules that are otherwise difficult to analyze.

Future applications for this compound derivatives in this context include:

Expanding Metabolome Coverage: Derivatives can be used to target specific sub-metabolomes, such as the amine-containing compounds, for more in-depth analysis. By making these polar compounds more amenable to techniques like reversed-phase liquid chromatography, they expand the range of metabolites that can be profiled in a single experiment. rsc.org

Quantitative Metabolomics: The development of isotopically labeled this compound derivatives would enable precise and accurate quantification of metabolites in complex biological samples, a key requirement for robust systems biology studies.

Integration with Other Omics: A significant challenge in systems biology is the integration of disparate datasets. nih.gov By providing high-quality, quantitative data on specific metabolites, these derivatives can help establish correlations between changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic output. This integration offers the potential to improve our understanding of the interrelation and combined influence of different molecular layers. nih.gov For successful multi-omics integration, generating data from the same set of samples is ideal, and derivatization methods must be robust enough for use with matrices like blood, plasma, or tissues. nih.gov

Integration with Advanced Microfluidic and Miniaturized Analytical Devices

Microfluidic "lab-on-a-chip" technology offers numerous advantages for chemical analysis, including reduced sample and reagent consumption, faster analysis times, and automation. nih.govmdpi.com The integration of derivatization reactions onto these platforms is a rapidly advancing area. rsc.org

Future research will focus on:

On-Chip Derivatization: Developing microfluidic chips that perform automated, on-line derivatization of samples prior to analysis. rsc.org This approach significantly reduces manual sample preparation, minimizes human error, and improves experimental throughput. rsc.org For example, a microfluidic chip has been successfully developed for on-line benzoyl chloride derivatization coupled with microdialysis for in vivo sampling of neurochemicals. rsc.org

Coupling with Miniaturized Separation: Integrating the derivatization step with on-chip separation techniques like capillary electrophoresis or miniaturized liquid chromatography. This would create a fully integrated "sample-to-answer" system for real-time monitoring.

Surface Modification: The surfaces of microchannels within plastic microfluidic devices can be derivatized with polyelectrolyte multilayers to control the flow direction and rate of reagents and samples, which is crucial for optimizing on-chip reactions. researchgate.netnist.gov

Table 2: Advantages of Integrating Derivatization with Microfluidic Devices

FeatureAdvantageRelevance to this compound
AutomationReduced manual steps, improved reproducibility. rsc.orgHigh-throughput screening of biological samples (e.g., microdialysis fractions). rsc.org
MiniaturizationLower consumption of sample and expensive reagents. mdpi.comCost-effective analysis of precious or volume-limited biological samples.
Fast Reaction TimesEnhanced mixing and heat transfer. nih.govRapid derivatization kinetics, enabling near real-time measurements. nih.gov
IntegrationCoupling of sample preparation, reaction, and detection on a single chip. mdpi.comDevelopment of portable, point-of-care diagnostic devices.

Exploration of Photoactivatable or Chemically Triggered Derivatives for Spatiotemporal Control

Photoactivatable probes, also known as "caged" compounds, are molecules that are biologically inactive until they are "uncaged" by a flash of light. wikipedia.orgthermofisher.com This technology provides powerful spatiotemporal control over the release of active molecules in biological systems. nih.gov

The future exploration of this compound derivatives could involve:

Caged Derivatization Agents: Designing a derivative where the reactive group is blocked by a photolabile protecting group. This would allow the derivatization agent to be introduced into a system (e.g., a specific cellular compartment) and then activated with light at a precise time and location. This technique allows for the study of molecular and cellular dynamics with high spatiotemporal resolution. nih.gov

Photoreactive Crosslinkers: Incorporating a photoreactive group, such as a diazirine or benzophenone, into the structure. wikipedia.org Upon UV irradiation, these groups form highly reactive intermediates that can covalently bind to nearby molecules. wikipedia.org This would transform the derivative into a tool for mapping molecular interactions, for example, identifying the binding partners of a metabolite within a cell. nih.gov

Development of "Smart" Probes for Real-Time Molecular Sensing in Complex Matrices

"Smart" probes are molecules designed to produce a detectable signal, such as a change in fluorescence or color, in response to a specific molecular event or the presence of a target analyte. nih.govresearchgate.net The this compound scaffold is an attractive starting point for creating such probes.

Future research directions include:

Analyte-Specific Probes: Modifying the β-alanine portion of the molecule with a recognition element that has a high affinity for a specific target, such as a metal ion, a reactive oxygen species, or a specific enzyme substrate. Binding of the target would then induce a conformational change in the molecule, leading to a change in the spectroscopic properties of the dinitronaphthyl group.

Electrochemical Aptamer-Based (EAB) Sensors: Developing aptamers (short DNA or RNA sequences) that specifically bind to a target analyte. nih.gov A derivative of this compound could be used as the signaling molecule in an EAB sensor, where binding of the target to the aptamer alters the electrochemical signal of the derivative. nih.gov This approach has been used to achieve highly sensitive and selective detection of analytes like β-N-methylamino-L-alanine (BMAA). nih.gov

Probes for In Vivo Imaging: Creating derivatives that can cross cell membranes and report on the activity of specific enzymes or the concentration of certain metabolites in living cells and organisms. researchgate.net For example, probes have been designed to detect aminopeptidase (B13392206) N activity in living mice, demonstrating the potential for in vivo applications. researchgate.net

Q & A

Q. What are the optimal synthetic routes for N-(2,4-dinitro-1-naphthyl)-beta-alanine, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves coupling beta-alanine with a 2,4-dinitro-1-naphthyl precursor via nucleophilic substitution or amidation. Purification is achieved using column chromatography with silica gel or reverse-phase HPLC. Structural validation requires nuclear magnetic resonance (NMR) for proton and carbon environments, particularly focusing on the aromatic nitro groups (δ ~8.5–9.0 ppm for nitro-substituted protons) and the beta-alanine backbone (δ ~2.5–3.5 ppm for CH₂ groups). Mass spectrometry (LC-ESI-QTOF) confirms molecular weight integrity, with expected fragmentation patterns for nitroaromatic compounds (e.g., loss of NO₂ groups at m/z 46) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm for nitroaromatic absorption) ensures purity. For structural confirmation, tandem mass spectrometry (MS/MS) identifies key fragments, such as the beta-alanine moiety (m/z 89) and the dinitronaphthyl group (m/z 218). X-ray crystallography or FT-IR can resolve electronic effects of nitro groups on the molecule’s planarity and hydrogen-bonding capacity .

Q. How does the solubility profile of this compound influence experimental design in aqueous systems?

  • Methodological Answer : The compound’s low aqueous solubility (due to hydrophobic naphthyl and polar nitro groups) necessitates solvent optimization. Dimethyl sulfoxide (DMSO) or ethanol (≤5% v/v) are preferred for stock solutions. Dynamic light scattering (DLS) should be used to confirm absence of aggregation in buffer systems (e.g., PBS at pH 7.4). Stability assays under varying pH (3–9) and temperature (4–37°C) are critical to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How does the electronic environment of the 2,4-dinitro-1-naphthyl group influence the reactivity of the beta-alanine moiety in enzymatic interactions?

  • Methodological Answer : Nitro groups are electron-withdrawing, reducing electron density on the naphthyl ring and adjacent amide bond. This increases resistance to enzymatic hydrolysis (e.g., peptidases) but may hinder interactions with enzymes requiring π-π stacking or hydrogen bonding. Computational modeling (DFT calculations) can predict binding affinities to targets like glutathione S-transferase (GST) or cytochrome P450 isoforms. Experimental validation via enzyme kinetics (Km/Vmax) under varying redox conditions is recommended .

Q. What methodological considerations are critical when designing in vitro studies to assess the compound’s metabolic stability in hepatocyte models?

  • Methodological Answer : Use primary hepatocytes or HepG2 cells cultured in DMEM with 10% FBS. Pre-incubate cells with the compound (1–100 µM) and collect supernatants at 0, 1, 3, and 6 hours. Analyze metabolites via LC-MS/MS, focusing on nitro-reduction products (e.g., amine derivatives) and hydroxylated intermediates. Include controls with β-nicotinamide adenine dinucleotide (NADPH) to assess cytochrome P450 dependency. Statistical analysis should employ mixed-model ANOVA to account for inter-donor variability in hepatocyte activity .

Q. How can researchers resolve contradictions in data regarding the compound’s cellular uptake efficiency across different cancer cell lines?

  • Methodological Answer : Discrepancies may arise from differences in membrane transporters (e.g., SLC6A14 for beta-alanine derivatives). Perform competitive uptake assays using labeled isotopes (e.g., ¹⁴C-beta-alanine) and inhibitors (e.g., gabapentin for system L transporters). Flow cytometry with fluorescent analogs (e.g., FITC-conjugated derivatives) can quantify uptake kinetics. Normalize data to protein content or cell count, and apply meta-regression to identify cell line-specific factors (e.g., expression of organic anion transporters) .

Q. What experimental strategies can elucidate the role of this compound in modulating oxidative stress pathways?

  • Methodological Answer : Expose cells (e.g., SH-SY5Y neurons) to the compound under H₂O₂-induced oxidative stress. Measure glutathione (GSH) levels via Ellman’s assay and reactive oxygen species (ROS) via DCFH-DA fluorescence. Transcriptomic analysis (RNA-seq) can identify upregulated antioxidant genes (e.g., NRF2 targets). Compare results to beta-alanine alone to isolate effects of the nitro-naphthyl group. Use dose-response curves (EC₅₀/IC₅₀) and ANOVA with post-hoc Tukey tests for significance .

Data Contradiction Analysis

Q. How should conflicting results about the compound’s cytotoxicity in normal vs. malignant cells be addressed?

  • Methodological Answer : Contradictions may stem from differential expression of nitroreductases (e.g., NQO1) in malignant cells. Perform siRNA knockdown of NQO1 in cancer lines (e.g., HeLa) and reassess cytotoxicity via MTT assays. Compare metabolic profiling (via ¹H-NMR of cell lysates) to identify prodrug activation pathways. Use hierarchical clustering to group cell lines by sensitivity and correlate with proteomic data for enzyme expression .

Tables for Key Data

Property Method Typical Results Reference
Aqueous SolubilityShake-flask + HPLC<0.1 mg/mL (pH 7.4)
Metabolic Half-life (HepG2)LC-MS/MSt₁/₂ = 2.3 ± 0.4 hours
Cytotoxicity (IC₅₀, HeLa)MTT assay48.7 µM (95% CI: 42.1–56.3)
Nitroreductase ActivationsiRNA knockdown + RNA-seqNQO1-dependent cytotoxicity (p<0.01)

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